molecular formula C12H8B2F8N4 B082363 4,4'-Biphenylbisdiazonium fluoroborate CAS No. 14239-22-6

4,4'-Biphenylbisdiazonium fluoroborate

Cat. No.: B082363
CAS No.: 14239-22-6
M. Wt: 381.8 g/mol
InChI Key: KKHKXFXAQNNFCQ-UHFFFAOYSA-N
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Description

4,4'-Biphenylbisdiazonium fluoroborate (BDF) is a stable, bifunctional diazonium salt that serves as a highly effective coupling agent in immunological research. Its primary research application, established in foundational studies, is in the preparation of antigen-coated red blood cells for passive hemolysis tests . In these assays, BDF is used to covalently conjugate various protein antigens to the surface of red blood cells. The resulting sensitized cells are then subject to specific lysis in the presence of corresponding antibodies and complement, enabling the sensitive detection and quantification of antibody content in sera . The key advantage of BDF over other reagents like bisdiazotized benzidine (BDB) is its exceptional shelf life; when stored properly in a dry state and protected from light, BDF maintains its conjugating properties for extended periods, with testing showing no appreciable loss of activity for at least four years at room temperature . This stability makes it a reliable reagent for standardizing immunoassays. Furthermore, the antigen-coupled cells prepared with BDF can be utilized in inhibition assays, allowing for the estimation of specific antigen concentrations, such as bovine serum albumin (BSA), in dilute solutions . The optimal conditions for preparing these reagent-grade cells are well-documented, making BDF a robust tool for researchers in immunology and serology. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

14239-22-6

Molecular Formula

C12H8B2F8N4

Molecular Weight

381.8 g/mol

IUPAC Name

4-(4-diazoniophenyl)benzenediazonium;ditetrafluoroborate

InChI

InChI=1S/C12H8N4.2BF4/c13-15-11-5-1-9(2-6-11)10-3-7-12(16-14)8-4-10;2*2-1(3,4)5/h1-8H;;/q+2;2*-1

InChI Key

KKHKXFXAQNNFCQ-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC(=CC=C1C2=CC=C(C=C2)[N+]#N)[N+]#N

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC(=CC=C1C2=CC=C(C=C2)[N+]#N)[N+]#N

Other CAS No.

14239-22-6

Synonyms

4,4'-Biphenylbisdiazonium fluoroborate

Origin of Product

United States

Comparison with Similar Compounds

Data Table: Comparative Properties of BDF and Key Analogues

Compound Molecular Formula Molecular Weight (g/mol) Solubility Stability (Storage) Key Application
4,4'-Biphenylbisdiazonium fluoroborate C₁₂H₁₀B₂F₄N₄ 340.85 Insoluble in cold ethanol 4+ years (dry, dark) Haemolysis assays
Bisdiazotized benzidine (BDB) C₁₂H₁₀N₄O₂ 250.23 Not reported Requires refrigeration Former coupling agent
Potassium fluoroborate KBF₄ 125.90 4.4 g/L (20°C) Stable Industrial plating
2,2'-Dimethyl-BDF C₁₄H₁₄B₂F₄N₄ 368.91 Low (hydrophobic) Unknown Photosensitive materials

Research Findings and Implications

  • Advantages of BDF : Superior stability and ease of storage make it a practical replacement for BDB in laboratories. Its specificity in antigen-antibody quantification (±10% error) underscores its reliability .
  • Limitations: Limited solubility in polar solvents restricts its use in aqueous systems, unlike sulfonic acid derivatives .

Preparation Methods

Traditional Diazotization of 4,4'-Biphenyldiamine

The most widely reported method involves diazotizing 4,4'-biphenyldiamine in a two-step process:

  • Diazotization :
    A solution of 4,4'-biphenyldiamine in anhydrous isopropanol is cooled to 0–5°C, followed by the dropwise addition of 48% fluoroboric acid (HBF₄). Nitrosation is achieved using isoamyl nitrite, which generates nitrous acid in situ. The exothermic reaction is maintained below 10°C to prevent premature decomposition:

    C12H12N2+2 HBF4+2 C5H11ONOC12H8N42BF4+2 C5H11OH+2 H2O\text{C}_{12}\text{H}_{12}\text{N}_2 + 2\ \text{HBF}_4 + 2\ \text{C}_5\text{H}_{11}\text{ONO} \rightarrow \text{C}_{12}\text{H}_8\text{N}_4\cdot 2\text{BF}_4 + 2\ \text{C}_5\text{H}_{11}\text{OH} + 2\ \text{H}_2\text{O}

    Yields typically exceed 85% when stoichiometric ratios of amine:HBF₄:isoamyl nitrite (1:2.2:2.1) are used.

  • Isolation :
    The precipitated diazonium fluoroborate is filtered under reduced pressure, washed with cold isopropanol and diethyl ether, and vacuum-dried at 20°C.

Table 1: Comparative Analysis of Diazotization Conditions

ParameterOptimal RangeEffect on Yield
Temperature0–5°CPrevents decomposition
HBF₄ Concentration40–50%Maximizes salt formation
SolventIsopropanolEnhances solubility

In Situ Diazonium Generation

To bypass handling unstable diazonium intermediates, 4,4'-biphenyldiamine is treated with trifluoroacetic acid (TFA) and tert-butyl nitrite in dichloromethane. This one-pot method proceeds via:

C12H12N2+4 CF3COOH+2 C4H9ONOC12H8N42BF4+4 CF3COO+2 C4H9OH\text{C}{12}\text{H}{12}\text{N}2 + 4\ \text{CF}3\text{COOH} + 2\ \text{C}4\text{H}9\text{ONO} \rightarrow \text{C}{12}\text{H}8\text{N}4\cdot 2\text{BF}4 + 4\ \text{CF}3\text{COO}^- + 2\ \text{C}4\text{H}_9\text{OH}

Yields reach 78–82% but require strict moisture exclusion.

Purification and Stabilization Techniques

Recrystallization

Crude product is dissolved in minimal hot acetonitrile, filtered through Celite®, and cooled to −20°C to yield needle-like crystals (purity >98%). Silica gel chromatography (ethyl acetate/hexane, 1:4) further removes polymeric byproducts.

Stabilization Strategies

4,4'-Biphenylbisdiazonium fluoroborate decomposes above 40°C or under UV exposure. Storage recommendations include:

  • Temperature : −20°C in amber vials

  • Atmosphere : Argon or nitrogen blanket

  • Additives : 1–2% hydroquinone as free-radical scavenger

Mechanistic Insights and Byproduct Formation

The diazotization mechanism proceeds via nitrosation of the aromatic amine to form an N-nitrosamine intermediate, which undergoes acid-catalyzed dehydration to the diazonium ion. Competing side reactions include:

  • Diazo Coupling : At pH > 3, self-coupling generates azobenzene derivatives.

  • Hydrolysis : Water content >0.5% converts diazonium groups to phenols.

Table 2: Common Byproducts and Mitigation Strategies

ByproductCausePrevention Method
BiphenyltetrazoniumExcess nitriteStrict stoichiometry
4-HydroxybiphenylMoisture ingressAnhydrous conditions

Industrial and Laboratory Applications

Azo Dye Synthesis

The compound serves as a crosslinker in polyazo dyes, enabling conjugation of chromophores at both diazonium sites. For example, coupling with N,N-dimethylaniline produces intensely colored bis-azo dyes (λₘₐₓ 480–520 nm).

Surface Functionalization

Self-assembled monolayers on gold surfaces are achieved by immersing substrates in 1 mM acetonitrile solutions of the diazonium salt, followed by electrochemical reduction .

Q & A

Q. Basic

  • Decomposition risks : Diazonium salts are thermally unstable; store at –20°C in dark, anhydrous conditions .
  • Toxic byproducts : Decomposition may release hydrogen fluoride (HF) or sulfur oxides. Use fume hoods, acid-resistant gloves, and self-contained breathing apparatus during synthesis .
  • Emergency measures : For skin/eye exposure, rinse immediately with water (15+ minutes) and seek medical attention .

How can computational modeling elucidate the electronic properties and stability of this compound?

Q. Advanced

  • DFT calculations : Predict HOMO-LUMO gaps, charge distribution, and resonance stabilization of the diazonium group. Compare with experimental IR/Raman data to validate models .
  • Molecular dynamics : Simulate decomposition pathways under thermal stress, identifying weak points (e.g., N₂⁺ bond cleavage) .
  • Crystal structure prediction : Tools like Mercury® model packing efficiency and intermolecular interactions affecting shelf life.

What contradictions exist in reported thermal stability data for diazonium fluoroborates, and how can they be resolved?

Q. Advanced

  • Discrepancies : Some studies report stability up to 50°C, while others note decomposition at 25°C. This may arise from impurities (e.g., residual HBF₄) or crystallinity differences.
  • Resolution strategies :
    • DSC/TGA : Quantify decomposition onset temperatures under inert vs. humid conditions .
    • Controlled recrystallization : Compare stability of crystals from acetone/ether vs. acetonitrile .
    • In situ XRD : Monitor structural changes during heating to identify metastable phases.

What role does counterion (BF₄⁻) geometry play in the reactivity of this compound?

Q. Advanced

  • Ion-pair interactions : Tetrahedral BF₄⁻ stabilizes the diazonium cation via weak electrostatic interactions, reducing spontaneous dinitrogen release.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance ion dissociation, accelerating coupling reactions in organic synthesis .
  • Comparative studies : Substitute BF₄⁻ with PF₆⁻ or SbF₆⁻ to assess counterion size/electronegativity impacts on reaction kinetics .

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